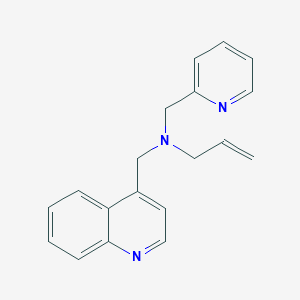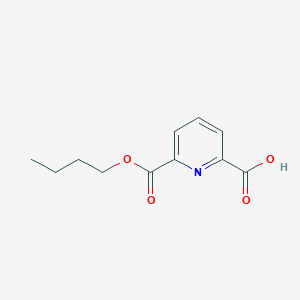
N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine
Overview
Description
N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine, also known as PQP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PQP is a member of the propargylamine family of compounds, which are known to have a variety of biological effects. In
Scientific Research Applications
N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine has been shown to have neuroprotective effects and to enhance the growth of neurons. In cancer research, N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine has been shown to inhibit the growth of cancer cells and to induce apoptosis. In drug discovery, N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine has been used as a starting point for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine is not fully understood, but it is believed to involve the inhibition of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO enzymes, N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine may increase the levels of these neurotransmitters in the brain, leading to its neuroprotective and neurogenic effects. N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and neurogenic effects, N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine has been shown to inhibit the proliferation of cancer cells and to induce apoptosis. N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects. In animal studies, N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine has been shown to improve cognitive function and to reduce the symptoms of depression and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine is its relatively low toxicity, which makes it suitable for use in animal studies. N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine is also commercially available, which makes it easy to obtain for research purposes. However, one limitation of N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine is its relatively low potency, which may limit its usefulness in certain applications. Additionally, the mechanism of action of N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine is not fully understood, which may make it difficult to interpret the results of experiments involving the compound.
Future Directions
There are several future directions for research involving N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine. One area of interest is the development of more potent derivatives of N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine that could be used in drug development. Another area of interest is the exploration of the mechanism of action of N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine, which could lead to a better understanding of its neuroprotective and neurogenic effects. Additionally, N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine could be studied for its potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine, or N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine, is a chemical compound that has been extensively studied for its potential applications in scientific research. N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine has been shown to have neuroprotective and neurogenic effects, as well as anti-cancer and anti-inflammatory effects. While N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine has some limitations, it is a promising compound for future research in a variety of scientific fields.
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-2-13-22(15-17-7-5-6-11-20-17)14-16-10-12-21-19-9-4-3-8-18(16)19/h2-12H,1,13-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBULUFAYIDEYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC=NC2=CC=CC=C12)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide](/img/structure/B3908822.png)
![3-[1-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methyl-1,3-oxazolidin-2-ylidene)propanenitrile](/img/structure/B3908830.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2-nitrobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3908833.png)
![N-[5-(3-ethoxy-4-hydroxybenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B3908834.png)
![8-[(2-ethyl-1H-imidazol-1-yl)acetyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3908837.png)
![2-(1,3-benzothiazol-2-yl)-4-({[(1-benzoyl-4-piperidinyl)methyl]amino}methylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3908843.png)
![N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide](/img/structure/B3908859.png)
![butyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B3908863.png)

![N-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3908878.png)
![1-adamantyl[3-amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl]methanone](/img/structure/B3908889.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B3908897.png)
![3-[methyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propane-1,2-diol](/img/structure/B3908906.png)
![butyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B3908908.png)